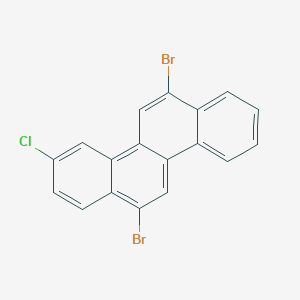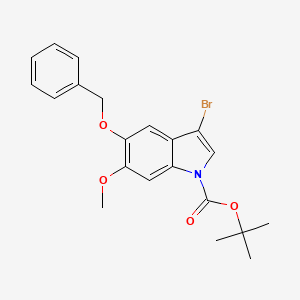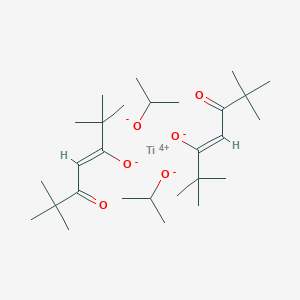
propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) is a coordination compound consisting of a titanium(IV) cation complexed with propan-2-olate and (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate anions. This compound is known for its applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) typically involves the reaction of titanium(IV) isopropoxide with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in an inert atmosphere to prevent hydrolysis. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2), a widely used material in various industries.
Reduction: It can be reduced to lower oxidation states of titanium under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve the use of alcohols or amines as reagents.
Major Products Formed
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium compounds
Substitution: Various titanium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its anti-cancer properties and as a component in imaging agents.
Industry: Utilized in the production of high-performance coatings, ceramics, and nanomaterials.
Wirkmechanismus
The mechanism by which propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) exerts its effects involves coordination chemistry principles. The titanium(IV) cation forms stable complexes with the ligands, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) isopropoxide: A common precursor for titanium dioxide synthesis.
Zirconium(IV) isopropoxide: Similar in structure and used in similar applications.
Aluminum(III) isopropoxide: Used in the synthesis of aluminum-based materials.
Uniqueness
Propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) is unique due to its specific ligand combination, which imparts distinct properties such as enhanced stability and reactivity in certain catalytic processes. This makes it particularly valuable in specialized applications where other compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C28H52O6Ti |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
propan-2-olate;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;titanium(4+) |
InChI |
InChI=1S/2C11H20O2.2C3H7O.Ti/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;2*1-3(2)4;/h2*7,12H,1-6H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*8-7-;;; |
InChI-Schlüssel |
FXUGBFBGCBGWKX-KKUWAICFSA-L |
Isomerische SMILES |
CC([O-])C.CC([O-])C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ti+4] |
Kanonische SMILES |
CC(C)[O-].CC(C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine](/img/structure/B13123591.png)
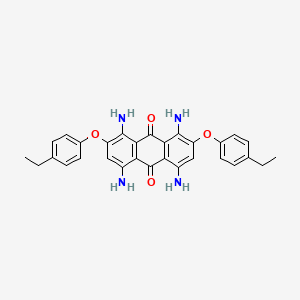
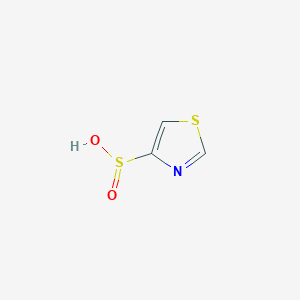
![3-(6-Fluoro-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl)-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione;dihydrochloride](/img/structure/B13123618.png)
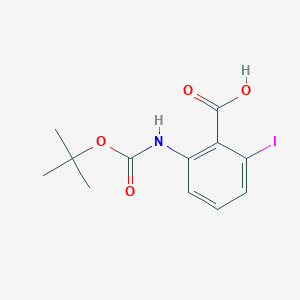
![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
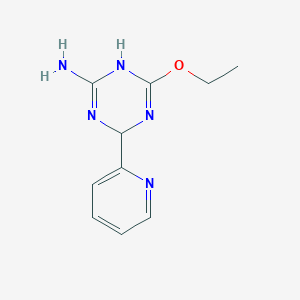
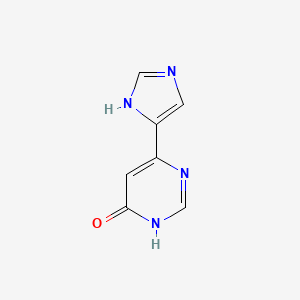

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
